molecular formula C23H24N6 B2746438 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-40-0

6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2746438
CAS No.: 946288-40-0
M. Wt: 384.487
InChI Key: PTTXFGAZUOWDPR-UHFFFAOYSA-N
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Description

6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and anticancer research . This scaffold serves as a bioisostere of the natural purine base adenine, allowing derivatives to function as ATP-competitive inhibitors for various kinase targets . The compound features specific substitutions at the 1, 4, and 6 positions of the heterocyclic core, which are characteristic of pharmacophores designed to inhibit tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) . Derivatives of 1H-pyrazolo[3,4-d]pyrimidine, such as this compound, are primarily investigated for their antiproliferative activities against a range of cancer cell lines . These compounds are designed to occupy the ATP-binding pocket of kinase domains. The flat heteroaromatic system occupies the adenine binding region, while the lipophilic substituents, including the diphenylamine and the N-methylpiperidine group, are intended to interact with adjacent hydrophobic regions I and II of the binding site . This targeted mechanism positions such molecules as valuable tools for studying signal transduction pathways in cancer and for developing novel targeted therapies, particularly against cancers with documented resistance to existing EGFR inhibitors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-12-14-28(15-13-17)23-26-21(25-18-8-4-2-5-9-18)20-16-24-29(22(20)27-23)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTXFGAZUOWDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with 4-methylpiperidine and diphenylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylformamide, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are often employed to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular interactions involve binding to the ATP-binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidin-4-amines, which are often modified at the 1-, 4-, and 6-positions. Below is a comparative analysis with key analogues:

Compound Key Structural Features Biological Activity Pharmacokinetic Properties References
6-(4-Methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-(4-Methylpiperidinyl), 1- and 4-phenyl groups Potential mTOR/PI3K inhibitor (inferred from structural similarity to OSI-027) High logP (~4.6) suggests lipophilicity; CNS penetration possible
6-(4-Ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-(4-Ethylpiperazinyl) instead of methylpiperidinyl Improved solubility (piperazine enhances polarity); potential kinase inhibition Lower logP (3.9) due to piperazine; moderate CNS penetration
OSI-027 (R39) Pyrazolo[3,4-d]pyrimidin-4-amine core with optimized substituents mTORC1/2 inhibitor (IC₅₀ = 22 nM and 65 nM); >100-fold selectivity over PI3K isoforms Oral bioavailability; potent antitumor activity in xenografts
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) Methyl group at 3-position, phenyl groups at 1- and 4-positions Low acute toxicity (LD₅₀ = 1332.2 mg/kg in mice) Moderate logP (~3.7); suitable for systemic administration
6-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Chlorine at 6-position instead of methylpiperidinyl Reduced kinase inhibition; potential intermediate for further functionalization High logP (3.7); limited solubility in aqueous media
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Benzyl group at 4-position, methyl at 1-position MAP kinase inhibition; moderate potency logP ~3.2; moderate CNS penetration

Key Findings from Comparative Studies

Impact of Piperidinyl/Piperazinyl Substituents :

  • The 4-methylpiperidinyl group in the target compound enhances lipophilicity (logP = 4.6) compared to the 4-ethylpiperazinyl analogue (logP = 3.9), which may improve membrane permeability but reduce aqueous solubility .
  • Piperazinyl derivatives (e.g., G932-0245) exhibit better solubility and are preferred for formulations requiring systemic delivery .

Role of Aromatic Substituents :

  • Phenyl groups at the 1- and 4-positions (as in the target compound) are critical for binding to kinase hinge regions, as seen in mTOR inhibitors like OSI-027 .
  • Substitution with bulkier groups (e.g., naphthylmethyl in compound 9e from ) increases potency but may reduce selectivity .

Toxicity and Safety Profiles :

  • Compounds with methyl or ethyl substituents (e.g., 3a and 4c) show low acute toxicity (LD₅₀ > 1000 mg/kg), making them safer candidates for preclinical development .
  • Chlorinated analogues (e.g., 6-chloro derivatives) are often intermediates but may exhibit higher cytotoxicity .

Analogues with morpholino or thiomorpholino groups (e.g., compounds in ) show varied activity against cancer cell lines, highlighting the importance of the 6-position substituent .

Biological Activity

The compound 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a diphenyl group and a 4-methylpiperidine moiety. The molecular formula is C19_{19}H22_{22}N4_{4}, and it has a molecular weight of 318.41 g/mol. The presence of these functional groups is believed to influence its biological activity significantly.

Biological Activity Overview

The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are diverse, including:

  • Antitumor Activity : Many compounds in this class exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancers.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties that make them candidates for treating inflammatory conditions.
  • Antimicrobial Activity : Pyrazole derivatives have also demonstrated antimicrobial effects against various pathogens.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance or diminish biological activity. For instance:

SubstituentEffect on Activity
4-MethylpiperidineIncreases potency against certain cancer cell lines
Diphenyl GroupEnhances lipophilicity and cellular uptake

Antitumor Studies

A series of experiments conducted on various cancer cell lines revealed that This compound exhibited potent antiproliferative effects. For example:

  • MCF-7 Cells : The compound showed an IC50_{50} value of 0.64 µM, indicating strong inhibitory effects on breast cancer cells.
  • A549 Cells : It also demonstrated significant activity against lung cancer cells with an IC50_{50} value of 0.41 µM.

These findings suggest that the compound may target specific pathways involved in tumor growth and proliferation.

Anti-inflammatory Activity

Research has indicated that pyrazolo[3,4-d]pyrimidines can inhibit pro-inflammatory cytokines. In vitro studies showed that the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Effects

In vitro assays demonstrated that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting with a pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Nucleophilic substitution to introduce the 4-methylpiperidine group at position 6.
  • Buchwald-Hartwig amination or Ullmann coupling to attach the N,1-diphenyl groups .
  • Solvent optimization (e.g., dry acetonitrile or dichloromethane) and catalysts like Pd(OAc)₂ for cross-coupling reactions . Reaction progress is monitored via TLC or HPLC, with final purification by recrystallization .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation relies on:

  • ¹H/¹³C NMR spectroscopy : Assignments of aromatic protons (δ 7.2–8.1 ppm) and piperidinyl methyl groups (δ 1.2–1.4 ppm) .
  • IR spectroscopy : Identification of amine N–H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
  • X-ray crystallography (when available) to resolve bond angles and stereochemistry .

Q. What initial biological screening methods evaluate its therapeutic potential?

  • Kinase inhibition assays : Test against targets like EGFR or BRAF using fluorescence-based enzymatic assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and enhances regioselectivity by promoting uniform heating. For example, coupling the piperidinyl group under microwave conditions (100–150°C, 300 W) achieves >85% yield compared to 60% with conventional heating . Optimized solvent systems (e.g., DMF:EtOH mixtures) further suppress side reactions .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.4 µM for kinase inhibition) may arise from:

  • Varied substituents : The 4-methylpiperidine group’s conformation impacts target binding .
  • Assay conditions : Differences in ATP concentrations or buffer pH . Methodological solutions :
  • Standardize protocols using the Eurofins KinaseProfiler™ panel.
  • Perform molecular docking to correlate substituent orientation with activity .

Q. What strategies enhance the solubility of this compound for in vivo studies?

  • Structural modifications : Introduce polar groups (e.g., morpholine or PEG chains) at the phenyl ring .
  • Salt formation : Hydrochloride salts improve aqueous solubility by 10–20× .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases bioavailability .

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) to purified kinases .
  • Cryo-EM : Resolves compound-bound kinase conformations at near-atomic resolution .
  • Metabolite profiling : LC-MS identifies oxidative metabolites in hepatic microsomes .

Q. How can computational modeling guide SAR studies?

  • Molecular dynamics simulations : Predict stability of the piperidinyl group in hydrophobic kinase pockets .
  • Free-energy perturbation (FEP) : Calculates ΔΔG for substituent modifications (e.g., replacing methyl with cyclopropyl) .
  • QSAR models : Correlate logP values (>3.5) with improved blood-brain barrier penetration .

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